5-(2,6-Dimethylphenyl)imidazolidine-2,4-dione
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Overview
Description
5-(2,6-Dimethylphenyl)imidazolidine-2,4-dione is a heterocyclic compound featuring an imidazolidine ring substituted with a 2,6-dimethylphenyl group. This compound is part of the imidazolidine-2,4-dione family, known for their diverse pharmacological and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dimethylphenyl)imidazolidine-2,4-dione typically involves the reaction of phenylglycine methyl ester with the desired phenyl isocyanate . The reaction conditions often include the use of solvents like methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Dimethylphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can yield different imidazolidine derivatives.
Substitution: Substitution reactions, particularly at the phenyl ring, can introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can exhibit different biological activities .
Scientific Research Applications
5-(2,6-Dimethylphenyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2,6-Dimethylphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antibacterial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 5-Phenylimidazolidine-2,4-dione
- 5-Methyl-5-(2-methylpropyl)imidazolidine-2,4-dione
- 5,5-Dimethylimidazolidine-2,4-dione
Uniqueness
5-(2,6-Dimethylphenyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other imidazolidine-2,4-dione derivatives .
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
5-(2,6-dimethylphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2/c1-6-4-3-5-7(2)8(6)9-10(14)13-11(15)12-9/h3-5,9H,1-2H3,(H2,12,13,14,15) |
InChI Key |
LDMRHDGKZTYPHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2C(=O)NC(=O)N2 |
Origin of Product |
United States |
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